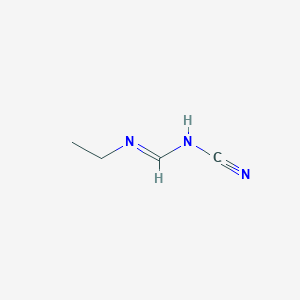
N-Cyano-N'-ethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyano-N’-ethylmethanimidamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]
In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.
化学反应分析
Types of Reactions
N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethylamine and cyanamide.
Reduction: Primary amines.
科学研究应用
N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:
Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- N-Cyano-N’-methylmethanimidamide
- N-Cyano-N’-phenylmethanimidamide
- N-Cyano-N’-isopropylmethanimidamide
Uniqueness
N-Cyano-N’-ethylmethanimidamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethyl group can provide different steric and electronic effects, potentially leading to unique chemical and biological properties.
属性
CAS 编号 |
103298-40-4 |
|---|---|
分子式 |
C4H7N3 |
分子量 |
97.12 g/mol |
IUPAC 名称 |
N-cyano-N'-ethylmethanimidamide |
InChI |
InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7) |
InChI 键 |
LDXOCHMLWSGWBT-UHFFFAOYSA-N |
规范 SMILES |
CCN=CNC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
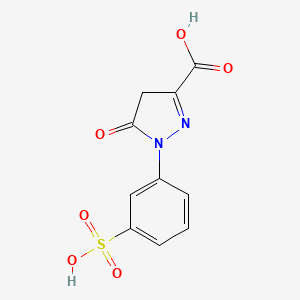
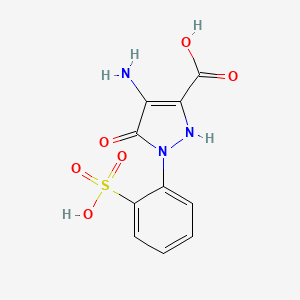
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
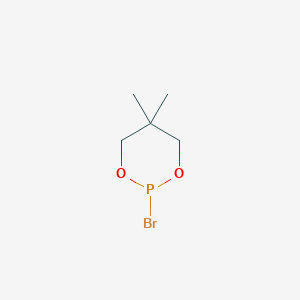
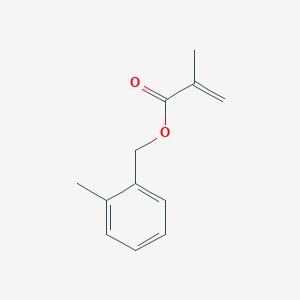
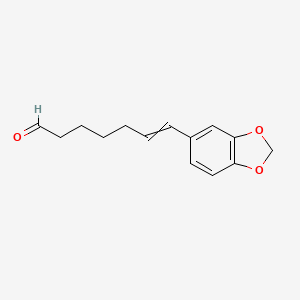

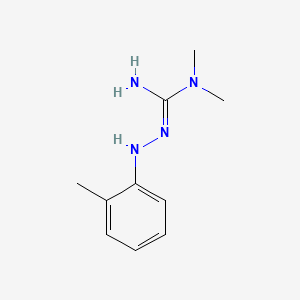
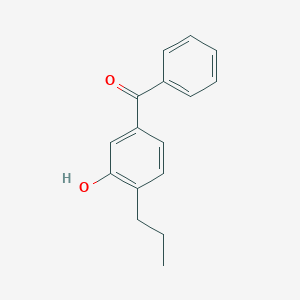
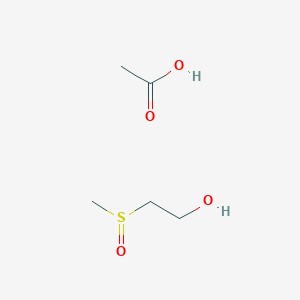
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
